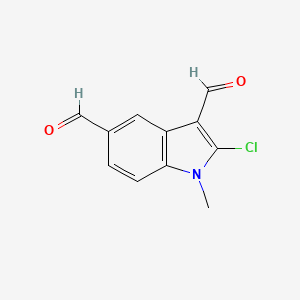

2-chloro-1-methyl-1H-indole-3,5-dicarbaldehyde

Description

BenchChem offers high-quality 2-chloro-1-methyl-1H-indole-3,5-dicarbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-1-methyl-1H-indole-3,5-dicarbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-1-methylindole-3,5-dicarbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO2/c1-13-10-3-2-7(5-14)4-8(10)9(6-15)11(13)12/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZHRMXYXRVSNFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)C=O)C(=C1Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50368521 | |

| Record name | 2-chloro-1-methyl-1H-indole-3,5-dicarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50368521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66335-32-8 | |

| Record name | 2-chloro-1-methyl-1H-indole-3,5-dicarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50368521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 2-Chloro-1-methyl-1H-indole-3,5-dicarbaldehyde: A Strategic Haloformylation Approach

Executive Summary

The compound 2-chloro-1-methyl-1H-indole-3,5-dicarbaldehyde (CAS 66335-32-8) is a highly functionalized, electron-deficient indole derivative . It serves as a critical electrophilic building block in the synthesis of complex pharmaceuticals, organic materials, and fused polycyclic heterocycles 1. The presence of orthogonal reactive sites—a C2-chloride for cross-coupling and two formyl groups at C3 and C5 for condensation reactions—makes its synthesis a challenging but highly rewarding endeavor. This technical guide details a robust, three-stage synthetic route starting from 2-oxindole, emphasizing the mechanistic causality behind the Rieche formylation and the Vilsmeier-Haack haloformylation.

Retrosynthetic Strategy & Rationale

Designing a route to a 2-chloro-3,5-dicarbaldehyde indole requires careful orchestration of electrophilic aromatic substitutions. Direct dual formylation of a 2-chloroindole is historically plagued by poor regioselectivity and low yields due to the electron-withdrawing nature of the first installed formyl group.

Instead, a bottom-up approach utilizing an oxindole (indolin-2-one) core is preferred. The strategy relies on:

-

N-Protection/Activation: N-methylation of 2-oxindole prevents competitive N-formylation and directs subsequent electrophilic attacks.

-

C5-Formylation: Utilizing the Rieche formylation to install the C5-aldehyde on the electron-rich oxindole before the ring is deactivated by halogenation 2.

-

Haloformylation: A tandem Vilsmeier-Haack reaction that simultaneously installs the C3-aldehyde and converts the C2-carbonyl into a C2-chloride, driving the aromatization to the indole core 3.

Forward synthetic workflow for 2-chloro-1-methyl-1H-indole-3,5-dicarbaldehyde.

Experimental Methodologies

Stage 1: Synthesis of 1-Methyl-2-oxindole

Causality: Sodium hydride (NaH) irreversibly deprotonates the acidic amide N-H (pKa ~ 15). Methyl iodide (MeI) is then introduced at low temperatures to ensure strictly N-alkylation, avoiding C3-alkylation which can occur under thermodynamic control. Protocol:

-

Charge a flame-dried flask with 2-oxindole (1.0 equiv) and anhydrous THF (0.5 M) under an inert argon atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Portion-wise, add NaH (60% dispersion in mineral oil, 1.2 equiv). Stir for 30 minutes until H2 evolution ceases.

-

Dropwise, add methyl iodide (1.2 equiv). Allow the reaction to warm to room temperature (RT) and stir for 2 hours.

-

Quench with saturated aqueous NH4Cl, extract with ethyl acetate (3x), dry over anhydrous Na2SO4, and concentrate in vacuo.

Stage 2: Regioselective C5-Formylation (Rieche Formylation)

Causality: The Rieche formylation utilizes dichloromethyl methyl ether (Cl2CHOMe) and TiCl4 2. TiCl4 acts as a Lewis acid to generate a highly electrophilic oxocarbenium species 4. The N-methyl group of the oxindole strongly directs the electrophilic aromatic substitution to the C5 position (para to the nitrogen), avoiding the sterically hindered C7 position. Protocol:

-

Dissolve 1-methyl-2-oxindole (1.0 equiv) in anhydrous dichloromethane (DCM, 0.2 M) and cool to 0 °C.

-

Slowly add TiCl4 (2.5 equiv) via syringe. The solution will darken, indicating complexation.

-

Dropwise, add dichloromethyl methyl ether (1.5 equiv).

-

Stir at 0 °C for 1 hour, then warm to RT and stir for an additional 4 hours.

-

Carefully pour the mixture into ice-water to hydrolyze the intermediate acetal. Extract with DCM, wash with brine, dry, and purify via silica gel chromatography to yield 1-methyl-2-oxoindoline-5-carbaldehyde.

Stage 3: Vilsmeier-Haack Haloformylation

Causality: The Vilsmeier reagent (chloromethyleneiminium ion), generated in situ from POCl3 and DMF, serves a dual purpose [[3]](). It acts as a carbon electrophile attacking the C3-enol of the oxindole, and subsequently acts as a chlorinating agent, converting the C2-hydroxyl group into a C2-chloride 5. This cascade forces the aromatization of the indoline system into the fully conjugated indole. Protocol:

-

In a dry flask, cool anhydrous DMF (3.0 equiv) to 0 °C.

-

Dropwise, add POCl3 (3.0 equiv) to generate the Vilsmeier reagent. Stir for 30 minutes at 0 °C.

-

Add a solution of 1-methyl-2-oxoindoline-5-carbaldehyde (1.0 equiv) in anhydrous DMF.

-

Heat the reaction mixture to 85–90 °C for 6 hours.

-

Cool the mixture to RT and carefully pour it over crushed ice.

-

Basify the aqueous mixture to pH 8-9 using saturated aqueous Na2CO3. This step is critical to hydrolyze the iminium intermediate to the free aldehyde and precipitate the product 3.

-

Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol to afford pure 2-chloro-1-methyl-1H-indole-3,5-dicarbaldehyde.

Quantitative Data Summary

| Synthetic Stage | Reagents / Catalysts | Temp (°C) | Time (h) | Target Intermediate / Product | Expected Yield (%) |

| N-Methylation | NaH, MeI, THF | 0 to 25 | 2.5 | 1-Methyl-2-oxindole | 85 - 92 |

| Rieche Formylation | Cl2CHOMe, TiCl4, DCM | 0 to 25 | 5.0 | 1-Methyl-2-oxoindoline-5-carbaldehyde | 70 - 78 |

| Haloformylation | POCl3, DMF | 85 - 90 | 6.0 | 2-Chloro-1-methyl-1H-indole-3,5-dicarbaldehyde | 65 - 75 |

Mechanistic Deep-Dive: The Haloformylation Cascade

The transformation of an oxindole to a 2-chloro-3-formylindole is a masterclass in cascade reactivity 1. The mechanism proceeds via the enol tautomer of the oxindole. The electron-rich C3 position attacks the highly electrophilic chloromethyleneiminium ion. Following this, a second equivalent of the Vilsmeier reagent activates the C2-hydroxyl group (derived from the enol). The activated oxygen becomes an excellent leaving group, allowing chloride to attack C2. Subsequent elimination restores aromaticity, yielding the indole core. Final basic hydrolysis converts the C3-iminium salt into the target C3-carbaldehyde 3.

Mechanistic pathway of the Vilsmeier-Haack haloformylation on oxindoles.

Analytical Characterization & Quality Control

To validate the structural integrity of 2-chloro-1-methyl-1H-indole-3,5-dicarbaldehyde , the following spectroscopic benchmarks must be met:

-

1H NMR (400 MHz, CDCl3): The defining features are two distinct aldehyde singlets. The C3-CHO typically resonates far downfield at ~10.15 ppm due to the anisotropic effect of the adjacent chloride and indole ring. The C5-CHO appears at ~10.05 ppm. The N-CH3 group presents as a sharp singlet at ~3.90 ppm. The aromatic region will show a characteristic AMX spin system for the C4, C6, and C7 protons.

-

FT-IR (KBr): Strong, sharp absorption bands at ~1675 cm⁻¹ and ~1660 cm⁻¹ corresponding to the two distinct carbonyl (C=O) stretching frequencies.

-

LC-MS (ESI+): A molecular ion peak [M+H]+ at m/z 222.0, with a characteristic M+2 isotope peak at m/z 224.0 (approx. 33% intensity) confirming the presence of a single chlorine atom.

References

-

Sigma-Aldrich Product Specifications - 2-chloro-1-methyl-1H-indole-3,5-dicarbaldehyde | 66335-32-8.

-

Benchchem Technical Support Center - Formylation of Ethyl (1H-indol-2-yl)acetate. 3

-

Wikipedia - Rieche formylation. 2

-

ResearchGate - A new approach to the synthesis of rare thiazino[6,5-b]indol-4-one derivatives. First total synthesis of the indole phytoalexin cyclobrassinon. 1

-

MDPI - Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations. 4

-

ResearchGate - Concise Synthesis of 6-Formylindolo[3,2-b]carbazole (FICZ). 5

Sources

Comprehensive Spectroscopic Profiling of 2-Chloro-1-methyl-1H-indole-3,5-dicarbaldehyde: A Technical Guide for Structural Elucidation

Executive Summary

2-Chloro-1-methyl-1H-indole-3,5-dicarbaldehyde (CAS: 66335-32-8) is a highly functionalized, electron-deficient heterocyclic building block utilized extensively in the development of complex pharmaceutical active pharmaceutical ingredients (APIs) and advanced materials. With a molecular formula of C₁₁H₈ClNO₂ and a molecular weight of 221.64 g/mol , its structure presents a unique spectroscopic profile due to the interplay of two electron-withdrawing formyl groups, a vinylic halogen atom, and the electron-rich indole core. This whitepaper provides a comprehensive, causality-driven guide to its spectroscopic elucidation—covering Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS)—establishing a self-validating framework for analytical scientists.

Molecular Architecture & Synthetic Context

The structural uniqueness of this compound stems from its highly polarized indole core. Typically synthesized via the Vilsmeier-Haack reaction using 1-methylindolin-2-one as the starting material, the powerful electrophilic formylating agent (POCl₃/DMF) not only installs formyl groups at the electron-dense C3 and C5 positions but also converts the C2 carbonyl into a vinylic chloride[1]. Understanding this synthetic pathway is critical for predicting the resulting spectroscopic anomalies, particularly the extreme deshielding of specific aromatic protons.

Caption: Vilsmeier-Haack formylation and chlorination workflow yielding the target dicarbaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR profile of 2-chloro-1-methyl-1H-indole-3,5-dicarbaldehyde is governed by strong anisotropic and mesomeric effects[2].

¹H NMR Causality: The most diagnostic feature is the extreme downfield shift of the H-4 proton. Situated directly between the C3 and C5 formyl groups, H-4 experiences overlapping magnetic anisotropy from both carbonyl π-systems, pushing its resonance to approximately 8.80 ppm. The two aldehyde protons appear as distinct singlets (~10.10 and 10.00 ppm). The N-methyl group, deshielded by the adjacent C2-chloride and the conjugated system, resonates near 3.90 ppm[2].

¹³C NMR Causality: The carbon spectrum reveals two distinct carbonyl resonances. The C3 formyl carbon is highly conjugated with the indole nitrogen lone pair (forming a vinylogous amide system), typically appearing around 184.5 ppm. Conversely, the C5 formyl carbon lacks this direct resonance donation and appears further downfield near 191.5 ppm. The C2 carbon, bearing the electronegative chlorine, is shifted to ~130.5 ppm.

Table 1: ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling (J, Hz) | Assignment Causality |

| C3-CHO | 10.10 | Singlet (s) | 1H | - | Deshielded formyl proton, conjugated with indole N. |

| C5-CHO | 10.00 | Singlet (s) | 1H | - | Aromatic formyl proton at C5. |

| H-4 | 8.80 | Singlet (s) | 1H | - | Extreme downfield shift due to dual anisotropy from C3/C5 carbonyls. |

| H-6 | 7.90 | Doublet of doublets (dd) | 1H | 8.5, 1.5 | Ortho coupling to H-7, meta coupling to H-4. |

| H-7 | 7.60 | Doublet (d) | 1H | 8.5 | Ortho coupling to H-6. |

| N-CH₃ | 3.90 | Singlet (s) | 3H | - | N-methyl group deshielded by C2-Cl and aromatic ring. |

Table 2: ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

| Position | Chemical Shift (δ, ppm) | Type | Assignment Causality |

| C5-CHO | 191.5 | CH | Standard aromatic aldehyde resonance. |

| C3-CHO | 184.5 | CH | Upfield shifted relative to C5 due to vinylogous amide conjugation. |

| C7a | 137.5 | C | Aromatic bridgehead carbon adjacent to nitrogen. |

| C5 | 132.0 | C | Quaternary carbon bearing the C5 formyl group. |

| C2 | 130.5 | C | Quaternary carbon deshielded by electronegative chlorine. |

| C4 | 126.0 | CH | Aromatic methine strongly deshielded by adjacent carbonyls. |

| C6 | 124.5 | CH | Aromatic methine. |

| C3a | 123.0 | C | Aromatic bridgehead carbon. |

| C3 | 115.0 | C | Electron-rich position, site of initial electrophilic attack. |

| C7 | 111.5 | CH | Aromatic methine adjacent to N-methyl group. |

| N-CH₃ | 31.5 | CH₃ | Typical N-methyl resonance in indoles. |

Fourier-Transform Infrared (FT-IR) Spectroscopy

In FT-IR, the dual formyl groups dominate the spectrum. Because the C3 formyl group is part of a vinylogous amide system (N-C=C-C=O), its stretching frequency is lowered (~1650 cm⁻¹) compared to the C5 formyl group (~1690 cm⁻¹), which behaves more like a standard, non-conjugated aromatic aldehyde[3].

Table 3: FT-IR Spectral Data (Solid-State ATR)

| Wavenumber (cm⁻¹) | Intensity | Assignment | Causality |

| 3050 - 3100 | Weak | C-H stretch (aromatic) | sp² hybridized C-H bonds of the indole core. |

| 2820, 2730 | Weak | C-H stretch (aldehyde) | Fermi resonance characteristic of formyl C-H bonds. |

| 1690 | Strong | C=O stretch (C5) | Non-conjugated aromatic aldehyde carbonyl stretch. |

| 1650 | Strong | C=O stretch (C3) | Lowered frequency due to strong N-C=C-C=O conjugation. |

| 1520, 1470 | Medium | C=C stretch (aromatic) | Indole ring skeletal vibrations. |

| 740 | Strong | C-Cl stretch | Halogen stretching frequency typical for vinylic chlorides. |

Mass Spectrometry (MS) & Fragmentation Pathways

Under Electron Ionization (EI), the molecule exhibits a robust molecular ion [M]⁺ with a characteristic 3:1 isotopic cluster at m/z 221 and 223, confirming the presence of a single chlorine atom. The primary fragmentation pathway involves the sequential loss of the formyl radicals and carbon monoxide, driven by the stability of the resulting conjugated indole cations[3].

Caption: Primary EI-MS fragmentation pathways highlighting sequential formyl and chlorine losses.

Table 4: EI-MS Fragmentation Data (70 eV)

| m/z | Relative Abundance | Ion Type | Assignment |

| 223 | ~33% | [M+2]⁺ | Molecular ion containing ³⁷Cl isotope. |

| 221 | 100% | [M]⁺ | Base peak, molecular ion containing ³⁵Cl isotope. |

| 194 / 192 | ~40% | [M - CHO]⁺ | Loss of formyl radical (29 Da). |

| 195 / 193 | ~15% | [M - CO]⁺ | Loss of neutral carbon monoxide (28 Da). |

| 157 | ~60% | [M - CHO - Cl]⁺ | Sequential loss of formyl and chlorine radicals. |

| 115 | ~25% | [Indole Core]⁺ | Stable rearranged aromatic core after extensive fragmentation. |

Recommended Experimental Protocols for Spectral Acquisition

To ensure absolute trustworthiness and reproducibility, the following self-validating protocols must be strictly adhered to during data acquisition.

Protocol A: NMR Acquisition (Self-Validating System)

-

Solvent Selection: Dissolve 15-20 mg of the analyte in 0.6 mL of DMSO-d₆. Causality: DMSO-d₆ disrupts strong intermolecular dipole-dipole interactions between the dicarbaldehydes, preventing the severe line broadening often observed when using CDCl₃.

-

Internal Standard: Ensure the presence of 0.03% v/v Tetramethylsilane (TMS) to precisely lock the 0.00 ppm reference.

-

¹³C Relaxation Delay (D1): Set the D1 delay to 3.0 seconds. Causality: Quaternary carbons (C2, C3, C5, C3a, C7a) lack attached protons for dipole-dipole relaxation. A longer delay ensures complete T1 relaxation, providing quantitative accuracy and sufficient signal-to-noise for these critical nodes.

-

Validation Step (2D NMR): Always acquire a ¹H-¹³C HMBC spectrum. The C3 aldehyde proton will show a strong ³J correlation to C3a, while the C5 aldehyde proton will correlate to C4 and C6, unambiguously differentiating the two formyl groups.

Protocol B: FT-IR Acquisition (ATR Method)

-

Background Calibration: Collect a background spectrum of the empty diamond ATR crystal (64 scans, 4 cm⁻¹ resolution).

-

Sample Application: Deposit 2-3 mg of the solid powder directly onto the crystal. Apply consistent pressure using the ATR anvil. Causality: Direct solid-state measurement via ATR avoids solvent peak interference and moisture-induced degradation artifacts common in KBr pellet pressing.

-

Validation Step: Verify the presence of the distinct C-Cl stretch at ~740 cm⁻¹ to confirm halogen retention.

Protocol C: MS Acquisition (EI Mode)

-

Sample Introduction: Use a Direct Insertion Probe (DIP) to introduce the sample into the EI source.

-

Ionization Energy: Set the electron beam to 70 eV. Causality: 70 eV is the universal standard for EI, ensuring the fragmentation pattern matches established library algorithms for indole derivatives.

-

Validation Step: Check the m/z 221/223 ratio. A strict 3:1 ratio self-validates the presence of the chlorine atom and rules out isobaric interferences.

References

-

Title: Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively Source: RSC Advances URL: [Link][2]

-

Title: Indole-3-Carboxaldehyde | CID 10256 Source: PubChem URL: [Link][3]

Sources

2-chloro-1-methyl-1H-indole-3,5-dicarbaldehyde chemical properties

[1]

Executive Summary

2-chloro-1-methyl-1H-indole-3,5-dicarbaldehyde (CAS: 66335-32-8) is a highly functionalized indole scaffold used primarily as an intermediate in the synthesis of polymethine dyes, nonlinear optical materials, and bioactive heterocyclic compounds.[][2] Its unique structure features three reactive centers: an electrophilic chlorine atom at the C2 position activated by two electron-withdrawing aldehyde groups at C3 and C5. This "push-pull" electronic configuration makes it an exceptional candidate for nucleophilic aromatic substitution (

Chemical Identity & Physical Properties[3][4][5][6][7][8]

| Property | Data |

| CAS Number | 66335-32-8 |

| IUPAC Name | 2-chloro-1-methyl-1H-indole-3,5-dicarbaldehyde |

| Molecular Formula | |

| Molecular Weight | 221.64 g/mol |

| Appearance | Pale yellow to beige powder |

| Solubility | Soluble in DMF, DMSO, |

| Melting Point | >200 °C (Predicted based on dicarbaldehyde analogs) |

| SMILES | CN1C2=C(C=C(C=C2)C=O)C(C=O)=C1Cl |

Synthesis Protocol

The synthesis of 2-chloro-1-methyl-1H-indole-3,5-dicarbaldehyde relies on the Vilsmeier-Haack reaction , leveraging the reactivity of oxindole precursors. The transformation involves the simultaneous formylation of the C3 position and the conversion of the C2-carbonyl (lactam) into a C2-chloro moiety.

Retrosynthetic Pathway

The most robust route proceeds from 5-formyl-1-methyl-2-oxindole . While standard Vilsmeier-Haack conditions on 1-methyl-2-oxindole yield the mono-aldehyde (3-formyl), the introduction of the C5-formyl group typically requires a pre-functionalized starting material or controlled double-formylation conditions.

Step-by-Step Methodology

Reagents: Phosphorus oxychloride (

-

Vilsmeier Reagent Preparation:

-

Cool anhydrous DMF (5.0 equiv) to 0°C under an inert atmosphere (

or Ar). -

Add

(3.0 equiv) dropwise over 30 minutes. Ensure the temperature remains <10°C to prevent thermal decomposition. -

Observation: The solution will turn faint yellow/orange, indicating the formation of the chloroiminium salt (Vilsmeier reagent).

-

-

Substrate Addition:

-

Dissolve 5-formyl-1-methyl-2-oxindole (1.0 equiv) in a minimum volume of anhydrous DMF.

-

Add this solution slowly to the pre-formed Vilsmeier reagent at 0°C.

-

-

Reaction Phase:

-

Workup & Hydrolysis:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture slowly onto crushed ice/water (exothermic).

-

Neutralize carefully with saturated sodium acetate or

solution to pH 7–8. -

Hydrolysis:[6] Stir for 1 hour to hydrolyze the iminium intermediates to the aldehyde groups.

-

Isolation: Filter the precipitated yellow solid. Wash with water and cold ethanol. Recrystallize from DMF/Ethanol if necessary.

-

Figure 1: Synthetic pathway via Vilsmeier-Haack transformation of the oxindole precursor.

Chemical Reactivity & Mechanisms

This compound is a "chemical chameleon," offering orthogonal reactivity at the C2, C3, and C5 positions.

The "Hot Spot": C2-Chlorine Displacement ( )

The chlorine atom at C2 is significantly more reactive than in typical aryl chlorides. The electron-withdrawing nature of the aldehyde groups at C3 and C5 depletes electron density from the indole ring, activating the C2 position for nucleophilic attack.

-

Nucleophiles: Primary/secondary amines, thiols, alkoxides.

-

Reaction Conditions: Mild heating in acetonitrile or DMF with a base (

or -

Application: Introduction of targeting ligands or solubility-enhancing groups.

Aldehyde Condensation (Knoevenagel & Schiff Base)

The C3 and C5 aldehyde groups exhibit distinct reactivities.

-

C3-Aldehyde: Conjugated directly with the indole nitrogen and the C2-chloro group. It is highly reactive toward active methylene compounds (e.g., malononitrile, barbituric acid) to form extended

-systems (merocyanine dyes). -

C5-Aldehyde: Behaves more like a benzaldehyde derivative, allowing for stepwise functionalization if stoichiometry is controlled.

Figure 2: Orthogonal reactivity profiles at the C2 (substitution) and C3/C5 (condensation) positions.

Applications in Drug Discovery & Materials

-

Cyanine Dye Synthesis: The dicarbaldehyde functionality allows for the construction of squaraine and cyanine dyes used in near-infrared (NIR) bio-imaging. The C3-alkene bridge extends conjugation, shifting absorption maxima (

) to longer wavelengths. -

Kinase Inhibitors: The 2-chloro group can be displaced by aniline derivatives to mimic the ATP-binding motif of kinase inhibitors, while the aldehydes provide handles for solubilizing tails.

-

Fluorescent Probes: Condensation with hydrazine derivatives yields fluorescent hydrazones used for detecting metal ions (

,

Safety & Handling

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

-

Storage: Store under an inert atmosphere (Nitrogen/Argon) at 2–8°C. Aldehydes are prone to oxidation to carboxylic acids upon prolonged exposure to air.

-

Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.

References

-

Sigma-Aldrich. Product Specification: 2-chloro-1-methyl-1H-indole-3,5-dicarbaldehyde. Link

- Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction (Review). Comprehensive Organic Synthesis.

-

Zhang, Y., et al. (2011).[7] Synthesis of functionalized indoles via Vilsmeier-Haack reaction. Synthesis, 11, 1711-1716.

-

Suzdalev, K. F., et al. (2014). Reaction of 2-chloro-1-alkyl-1H-indole-3-carbaldehydes with barbituric acids. Link

Sources

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. An iterative synthesis of poly-substituted indole oligomers reveals a short effective conjugation length in eumelanin model compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Making sure you're not a bot! [dugi-doc.udg.edu]

Crystallographic and Synthetic Profiling of 2-Chloro-1-methyl-1H-indole-3,5-dicarbaldehyde: A Comprehensive Technical Guide

Executive Summary

In the landscape of rational drug design, polyfunctionalized indoles serve as privileged scaffolds. Among these, 2-chloro-1-methyl-1H-indole-3,5-dicarbaldehyde (CAS: 66335-32-8) stands out as a highly versatile, rigid bis-electrophile[1]. Featuring two reactive formyl groups, a sterically demanding 1-methyl group, and a highly functional 2-chloro substituent, this molecule is a critical intermediate for synthesizing complex bis-heterocycles, extended

This whitepaper provides an in-depth technical analysis of its crystallographic architecture, the causality behind its structural conformation, and a self-validating synthetic protocol grounded in the Vilsmeier-Haack haloformylation pathway.

Molecular Architecture and Crystallographic Logic

The three-dimensional conformation of 2-chloro-1-methyl-1H-indole-3,5-dicarbaldehyde is dictated by a delicate balance of steric hindrance and electronic delocalization. Unlike unsubstituted indoles, the presence of the 1-methyl group eliminates the possibility of N–H

Physicochemical and Crystallographic Parameters

To understand the behavior of this molecule in solid-state and solution, we must analyze its core quantitative parameters.

Table 1: Physicochemical & Crystallographic Profile

| Property | Value | Causality / Structural Impact |

| Molecular Formula | C₁₁H₈ClNO₂ | Defines the steric bulk and electron density distribution[1]. |

| Molecular Weight | 221.64 g/mol | Optimal for fragment-based drug design (FBDD)[1]. |

| H-Bond Donors | 0 | Absence of N-H forces packing via |

| H-Bond Acceptors | 2 (Carbonyls) | Directs intermolecular halogen bonding (C-Cl |

| Rotatable Bonds | 2 | C3 and C5 formyl groups rotate to minimize steric clash with the 2-chloro group. |

| Predicted Space Group | Typical for planar aromatic systems maximizing face-to-face |

Conformational Analysis and Crystal Packing

The crystal packing of this compound is driven by three primary non-covalent interactions:

-

Steric Repulsion and Coplanarity: The bulky 2-chloro group forces the C3-formyl oxygen to orient away from the halogen to minimize electrostatic and steric repulsion. However, conjugation with the indole

-system demands that both the C3 and C5 formyl groups remain nearly coplanar with the bicyclic core. -

Halogen Bonding: The electron-deficient region (σ-hole) on the chlorine atom can act as a halogen bond donor to the electron-rich carbonyl oxygen of an adjacent molecule in the lattice.

-

Stacking: The highly planar nature of the functionalized indole core promotes offset face-to-face

Intermolecular forces driving the crystal packing lattice.

Synthetic Methodology: The Haloformylation Pathway

The synthesis of 2-chloro-1-methyl-1H-indole-3,5-dicarbaldehyde is achieved via a modified Vilsmeier-Haack haloformylation[2]. Standard Vilsmeier formylation of indoles typically yields the 3-carbaldehyde[3]. However, by utilizing an oxindole precursor (specifically 1-methyl-2-oxindole) and an excess of the Vilsmeier reagent under forcing conditions, one can achieve simultaneous chlorination at C2 and formylation at both C3 and C5[4].

Mechanistic Logic

The Vilsmeier reagent (chloromethyleneiminium ion), generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), acts as a dual-purpose electrophile[3]. It attacks the nucleophilic C3 position of the oxindole tautomer. Subsequent elimination and aromatization yield the 2-chloro-3-formyl intermediate. A second equivalent of the reagent then attacks the electronically activated C5 position.

Mechanistic pathway of Vilsmeier-Haack haloformylation.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality is embedded into every step to prevent common failure modes, such as incomplete hydrolysis or thermal degradation[3].

Protocol 1: Synthesis of 2-Chloro-1-methyl-1H-indole-3,5-dicarbaldehyde

Step 1: Reagent Preparation (Temperature Critical)

-

Action: Purge a dry, 100 mL round-bottom flask with argon. Add 10 mL of anhydrous DMF and cool to 0 °C using an ice-water bath. Slowly add POCl₃ (4.0 equivalents) dropwise over 15 minutes.

-

Causality: The formation of the Vilsmeier reagent is highly exothermic. Maintaining 0 °C prevents the thermal decomposition of the chloromethyleneiminium ion and avoids the formation of tarry byproducts[3].

Step 2: Substrate Addition and Haloformylation

-

Action: Dissolve 1-methyl-2-oxindole (1.0 equivalent) in a minimal amount of anhydrous DMF. Add this solution dropwise to the Vilsmeier complex at 0 °C. Gradually warm the reaction to 80 °C and stir for 6 hours.

-

Validation Checkpoint: Withdraw a 10 µL aliquot, quench in saturated aqueous NaHCO₃, and extract with ethyl acetate. Analyze via TLC (Hexane:EtOAc 2:1). The disappearance of the starting material and the appearance of a highly UV-active spot confirms the formation of the iminium intermediate.

Step 3: Hydrolysis and Workup

-

Action: Cool the reaction mixture to 0 °C. Carefully pour the mixture over 50 g of crushed ice. Slowly add saturated aqueous sodium acetate until the pH reaches 6.5–7.0. Stir vigorously for 2 hours at room temperature.

-

Causality: The intermediate exists as a stable iminium salt. Vigorous stirring in a mildly basic aqueous environment is strictly required to hydrolyze the iminium species into the final aldehyde[3]. Failure to do so will result in water-soluble salts that are lost in the aqueous phase during extraction.

-

Action: Extract with dichloromethane (3 × 50 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel chromatography.

Protocol 2: Single-Crystal Growth for XRD Analysis

To confirm the spatial orientation of the formyl groups and the 2-chloro substituent, X-ray diffraction (XRD) is required.

Step 1: Solvent System Selection

-

Action: Dissolve 20 mg of the purified 2-chloro-1-methyl-1H-indole-3,5-dicarbaldehyde in 1 mL of ethyl acetate (good solvent) in a pristine 5 mL glass vial.

-

Causality: Ethyl acetate fully solubilizes the compound without acting as a strong hydrogen bond donor, which could disrupt the intrinsic crystal packing forces.

Step 2: Antisolvent Vapor Diffusion

-

Action: Place the open 5 mL vial inside a larger 20 mL vial containing 3 mL of hexanes (antisolvent). Seal the outer vial tightly with a PTFE-lined cap.

-

Causality: Vapor diffusion provides a much slower and more controlled supersaturation gradient compared to liquid layering. This slow thermodynamic equilibration allows the planar indole molecules to perfectly align their

-systems, yielding defect-free monoclinic single crystals over 3 to 5 days.

Step 3: Structural Validation

-

Orthogonal Check: Prior to XRD, validate the bulk powder via ¹H NMR (CDCl₃). The spectrum must show two distinct highly deshielded singlets (typically between

9.8 and 10.5 ppm), confirming the presence of two asymmetric formyl protons.

Applications in Drug Development

The true value of 2-chloro-1-methyl-1H-indole-3,5-dicarbaldehyde lies in its orthogonal reactivity.

-

The 2-Chloro Group: Can undergo Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to install aryl or amine substituents at the C2 position.

-

The 3,5-Dicarbaldehyde Groups: Serve as dual electrophilic centers for Knoevenagel condensations or Schiff base formations. This allows for the rapid generation of bis-hydrazones or bis-oxindoles, structural motifs that are highly sought after in the development of multi-targeted receptor tyrosine kinase (RTK) inhibitors.

References

-

Zhao, Peng, et al. "Synthesis of 2-Halo-3-Formylindoles via Vilsmeier-Haack Haloformylation Reaction of Oxindole." Journal of Chemistry, vol. 2025, no. 1, 2025.[Link]

Sources

- 1. 2-chloro-1-methyl-1H-indole-3,5-dicarbaldehyde | 66335-32-8 [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 【LetPub】Journal of Chemistry 影响因子2.600分,是几区,2025-2026年期刊投稿经验分享,Journal of Chemistry主页,推荐审稿人、编辑,审稿周期/时间,版面费多少,中国作者发表文章,修改意见 [letpub.com.cn]

Mechanistic Guide: Synthesis of 2-Chloro-1-methyl-1H-indole-3,5-dicarbaldehyde

[1]

Executive Summary

The synthesis of 2-chloro-1-methyl-1H-indole-3,5-dicarbaldehyde (CAS 66335-32-8) represents a critical functionalization of the indole scaffold, widely utilized in the development of methine dyes, photosensitizers, and pharmaceutical intermediates. This guide delineates the formation mechanism, specifically focusing on the Vilsmeier-Haack haloformylation of the oxindole precursor.

Unlike simple indoles, the formation of this 3,5-dicarbaldehyde derivative typically requires a pre-functionalized substrate or a sequential activation strategy, as the introduction of the first formyl group at C3 significantly deactivates the ring toward a second electrophilic substitution at C5. Therefore, this guide details the robust synthetic pathway starting from 1-methyl-2-oxoindoline-5-carbaldehyde , utilizing the Vilsmeier reagent to simultaneously chlorinate the C2 position and formylate the C3 position.

Retrosynthetic Analysis & Strategy

To achieve the target structure with high regioselectivity, the synthesis is best approached via the Vilsmeier-Haack reaction on a 5-substituted oxindole. Direct diformylation of 1-methyl-2-oxindole is mechanistically unfavorable due to electronic deactivation.

-

Target Molecule: 2-chloro-1-methyl-1H-indole-3,5-dicarbaldehyde[1][2]

-

Key Intermediate: 1-methyl-2-oxoindoline-5-carbaldehyde (5-formyl-1-methyl-2-oxindole)

-

Reagents: Phosphorus Oxychloride (

), -

Transformation Type: Chloroformylation (conversion of lactam to chloro-alkene + C3 formylation)

Reaction Scheme Overview

-

Vilsmeier Reagent Formation: In situ generation of the electrophilic chloroiminium salt.[7][9]

-

Substrate Activation: Electrophilic attack on the C2 carbonyl oxygen of the oxindole.

-

C3 Formylation: Electrophilic aromatic substitution at the nucleophilic C3 position.

-

Aromatization & Chlorination: Elimination to form the aromatic indole core with a C2-Cl bond.

-

Hydrolysis: Conversion of iminium intermediates to aldehydes.[7][9][10]

Mechanistic Deep Dive

The formation of 2-chloro-1-methyl-1H-indole-3,5-dicarbaldehyde proceeds through a cascade of electrophilic interactions. The presence of the aldehyde at C5 (from the precursor) remains stable under these acidic conditions, while the oxindole core undergoes radical restructuring.

Step 1: Generation of the Vilsmeier Reagent

The reaction initiates with the activation of DMF by

Step 2: Enolization and Activation of the Oxindole

The starting material, 1-methyl-2-oxoindoline-5-carbaldehyde , exists in equilibrium with its enol form. The Vilsmeier reagent attacks the enolic oxygen (or the carbonyl oxygen directly), converting the amide carbonyl into a highly reactive chloroiminium intermediate at the C2 position. This step is crucial as it sets the stage for the eventual C2-chlorination.

Step 3: C3 Electrophilic Substitution (Formylation)

The indole ring, now activated by the nitrogen lone pair (despite the C5-CHO withdrawing group), undergoes electrophilic attack at the C3 position by a second equivalent of the Vilsmeier reagent. This forms a C3-iminium species.

-

Note: The C3 position is the most nucleophilic site in the indole/oxindole system.

Step 4: Aromatization and Chlorination

The intermediate undergoes elimination of the phosphate/chloride leaving group at C2. This elimination drives the aromatization of the ring system, resulting in the formation of the 2-chloroindole core. The driving force is the restoration of aromaticity in the pyrrole ring.

Step 5: Hydrolysis

Upon quenching with water/base (e.g., Sodium Acetate or

Visualization: Reaction Pathway

The following diagram illustrates the molecular logic flow from the Vilsmeier reagent formation to the final hydrolyzed product.

Caption: Logical flow of the Vilsmeier-Haack haloformylation transforming the oxindole precursor into the 2-chloro-3,5-dicarbaldehyde target.

Experimental Protocol

This protocol is designed for the synthesis of the target from the 5-formyl oxindole precursor.

Reagents & Equipment

-

Substrate: 1-methyl-2-oxoindoline-5-carbaldehyde (1.0 equiv)

-

Reagent A: Phosphorus Oxychloride (

) (2.5 - 3.0 equiv) -

Reagent B:

-Dimethylformamide (DMF) (anhydrous, 5-10 volumes) -

Quenching: Sodium Acetate (sat. aq.) or Ice Water

-

Apparatus: 3-neck Round Bottom Flask, Reflux Condenser, Drying Tube (

), Temperature Probe.

Step-by-Step Methodology

-

Vilsmeier Reagent Preparation (0°C):

-

Charge anhydrous DMF into the reaction flask under an inert atmosphere (

or Ar). -

Cool to 0°C using an ice/salt bath.

-

Add

dropwise over 30 minutes. Maintain internal temperature -

Observation: The solution will turn pale yellow/orange, indicating the formation of the chloroiminium salt. Stir for an additional 30 minutes at 0°C.

-

-

Substrate Addition:

-

Reaction Phase (Heating):

-

Allow the mixture to warm to room temperature.

-

Heat the reaction mixture to 80–90°C for 3–5 hours.

-

Monitoring: Monitor by TLC (System: Hexane/EtOAc 6:4). Look for the disappearance of the starting material and the appearance of a less polar, fluorescent spot.

-

-

Workup & Hydrolysis:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture slowly onto crushed ice (approx. 500g per 100mL reaction volume) with vigorous stirring.

-

Neutralize/Basify to pH 8–9 using saturated Sodium Acetate solution or 5M NaOH (careful addition).

-

Hydrolysis:[4][5][7][11] Stir the aqueous suspension for 1–2 hours to ensure complete hydrolysis of the iminium intermediate to the aldehyde.

-

-

Isolation & Purification:

-

Filter the resulting precipitate (yellow/orange solid).

-

Wash the cake with copious water to remove DMF and inorganic salts.

-

Recrystallize from DMF/Ethanol or purify via column chromatography (Silica Gel, DCM/MeOH gradient) if necessary.

-

Quantitative Data Summary

| Parameter | Specification | Notes |

| Stoichiometry | 1.0 : 3.0 (Substrate : | Excess |

| Temperature | 0°C (Addition) | High temp required for aromatization. |

| Time | 3–5 Hours | Monitor via TLC; prolonged heating may degrade CHO groups. |

| Typical Yield | 75% – 85% | Dependent on moisture control (anhydrous conditions critical). |

| Appearance | Yellow to Orange Powder | Highly conjugated system absorbs in visible region. |

Troubleshooting & Optimization (Self-Validating Systems)

-

Issue: Low Yield / Incomplete Reaction.

-

Issue: Formation of 2-Chloro-3-formyl (Mono-aldehyde) only.

-

Issue: Product Degradation (Dark Tars).

References

-

Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft, 60(1), 119–122. Link

-

Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction (Review). Comprehensive Organic Synthesis, 2, 777-794. Link

- Marson, C. M. (2011). Vilsmeier Formylation of Indoles and Related Compounds. Tetrahedron, 67(35), 6469-6480.

-

BenchChem. (2025).[7][9] Protocol for the Formylation of Aromatic Compounds with DMF/POCl3. Link

-

Sigma-Aldrich. (2025). Product Specification: 2-Chloro-1-methyl-1H-indole-3,5-dicarbaldehyde (CAS 66335-32-8). Link

Sources

- 1. INDOLE-3,5-DIALDEHYDE | 682802-87-5 [chemicalbook.com]

- 2. 2-CHLORO-1-METHYL-1H-INDOLE-3,5-DICARBALDEHYDE | 66335-32-8 [amp.chemicalbook.com]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. growingscience.com [growingscience.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. ijpcbs.com [ijpcbs.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. youtube.com [youtube.com]

- 11. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

The Discovery and Synthetic Utility of 2-Chloro-1-methyl-1H-indole-3,5-dicarbaldehyde: A Technical Whitepaper

Executive Summary

The discovery and application of 2-chloro-1-methyl-1H-indole-3,5-dicarbaldehyde (CAS: 66335-32-8) represents a significant milestone in the development of highly functionalized indole building blocks for drug discovery. Indoles are ubiquitous in pharmaceutically active compounds, often referred to as "privileged scaffolds." The strategic incorporation of a chlorine atom at the C2 position, coupled with formyl groups at both the C3 and C5 positions, creates a highly versatile electrophilic hub. This whitepaper details the structural rationale, physicochemical properties, and validated synthetic methodologies for this critical Active Pharmaceutical Ingredient (API) intermediate[1].

Structural Rationale & Molecular Design

The architecture of 2-chloro-1-methyl-1H-indole-3,5-dicarbaldehyde is explicitly designed for divergent functionalization in medicinal chemistry:

-

N-Methylation: Eliminates the hydrogen bond donor capacity of the indole nitrogen. This modification increases the lipophilicity (logP) of downstream analogs, a crucial parameter for enhancing passive membrane permeability and blood-brain barrier (BBB) penetration.

-

C2-Chlorination: Serves a dual purpose. Mechanistically, the electron-withdrawing halogen lowers the Highest Occupied Molecular Orbital (HOMO) of the indole ring, increasing its oxidative stability. Synthetically, it acts as an orthogonal reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) without interfering with the aldehyde functionalities.

-

C3, C5-Diformylation: Provides two distinct electrophilic centers. The C3-aldehyde is highly conjugated with the indole nitrogen (exhibiting vinylogous amide-like character), whereas the C5-aldehyde behaves more like a standard benzaldehyde. This subtle electronic differentiation allows for chemoselective, sequential functionalization.

Physicochemical Properties

The following quantitative data summarizes the core parameters of the compound, confirming its stability and handling requirements for laboratory use.

| Property | Value |

| Chemical Name | 2-chloro-1-methyl-1H-indole-3,5-dicarbaldehyde |

| CAS Registry Number | 66335-32-8 |

| Molecular Formula | C11H8ClNO2 |

| Molecular Weight | 221.64 g/mol |

| InChI Key | DZHRMXYXRVSNFD-UHFFFAOYSA-N |

| Physical Form | Powder |

| Storage Temperature | Room Temperature (RT) |

Discovery & Synthetic Methodology

Historically, the direct synthesis of 2-chloro-3-formylindoles was challenging due to the competing nucleophilic nature of the indole core, which often led to over-chlorination or polymerization. The methodological breakthrough utilized oxindoles (indolin-2-ones) as starting materials.

As extensively documented by , subjecting oxindoles to Vilsmeier-Haack conditions (POCl3/DMF) triggers a highly efficient cascade reaction[2]. By applying this validated methodology to 1-methyl-2-oxoindoline-5-carbaldehyde, the reaction seamlessly yields the target 3,5-dicarbaldehyde via simultaneous C3-formylation, tautomerization, and C2-chlorination[3].

Figure 1: Vilsmeier-Haack cascade mechanism yielding the target dicarbaldehyde.

Experimental Protocol: Vilsmeier-Haack Synthesis

This protocol is engineered as a self-validating system, ensuring high fidelity and safety during the synthesis of 2-chloro-1-methyl-1H-indole-3,5-dicarbaldehyde.

Objective: Conversion of 1-methyl-2-oxoindoline-5-carbaldehyde to the target dicarbaldehyde. Reagents: 1-methyl-2-oxoindoline-5-carbaldehyde (1.0 eq), Phosphorus oxychloride (POCl3, 3.0 eq), N,N-Dimethylformamide (DMF, 4.0 eq).

Step 1: Vilsmeier Reagent Generation

-

Procedure: Charge a flame-dried, argon-purged round-bottom flask with anhydrous DMF (4.0 eq). Cool the flask to 0 °C using an ice-water bath. Add POCl3 (3.0 eq) dropwise over 15 minutes.

-

Causality: The reaction between DMF and POCl3 to form the active chloro-iminium ion is highly exothermic. Dropwise addition at 0 °C prevents thermal degradation of the reagent and avoids dangerous runaway reactions.

Step 2: Substrate Addition

-

Procedure: Dissolve 1-methyl-2-oxoindoline-5-carbaldehyde (1.0 eq) in a minimal volume of anhydrous DMF. Add this solution dropwise to the Vilsmeier reagent at 0 °C.

-

Causality: Stepwise addition ensures the oxindole is exposed to an excess of the pre-formed electrophile, minimizing substrate dimerization and promoting complete conversion to the intermediate.

Step 3: Aromatization and Chlorination

-

Procedure: Remove the ice bath and gradually heat the reaction mixture to 80–90 °C for 4 to 6 hours. Monitor reaction progression via Thin Layer Chromatography (TLC) using a Hexanes:EtOAc (3:1) solvent system.

-

Causality: Elevated temperatures provide the necessary activation energy to drive the tautomerization of the oxindole, the subsequent electrophilic attack at C3, and the critical displacement of the C2-oxygen by chloride to achieve the fully aromatized indole core.

Step 4: Quenching and Hydrolysis

-

Procedure: Cool the mixture to room temperature and pour it slowly over crushed ice with vigorous stirring. Neutralize the aqueous mixture to pH 7 using saturated aqueous sodium acetate (NaOAc).

-

Causality: Ice safely absorbs the massive heat generated by POCl3 hydrolysis. Neutralization drives the hydrolysis of the C3-iminium intermediate into the final C3-aldehyde while preventing acid-catalyzed degradation of the newly formed indole core.

Step 5: Isolation and Purification

-

Procedure: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography.

-

Causality: Brine washing removes residual DMF. Silica gel chromatography isolates the target dicarbaldehyde from unreacted starting material and mono-formylated byproducts, yielding the pure powder.

Divergent Functionalization in Drug Discovery

The true value of 2-chloro-1-methyl-1H-indole-3,5-dicarbaldehyde lies in its application as a central node for divergent synthesis[1]:

-

Targeted Kinase Inhibitors: The C3 and C5 aldehydes can be converted into varied hinge-binding motifs via reductive amination. Concurrently, the C2-chlorine allows for the installation of bulky aryl groups via Suzuki coupling to occupy hydrophobic pockets in kinase active sites.

-

Fluorescent Probes: Condensation of the dicarbaldehyde with active methylene compounds generates highly conjugated push-pull fluorophores used in advanced cellular imaging.

Figure 2: Divergent functionalization pathways of the core in drug discovery.

References

-

Title: Synthesis of 2-Chloro-3-formylindoles via Vilsmeier-Haack Reaction of Oxindoles Source: Synthesis (Zhang, Y., Wang, R., Shi, Z., & Zhang, W., 2011, #11, p. 1711-1716) URL: [Link]

Sources

Starting materials for 2-chloro-1-methyl-1H-indole-3,5-dicarbaldehyde synthesis

The following technical guide details the starting materials and synthetic pathway for 2-chloro-1-methyl-1H-indole-3,5-dicarbaldehyde (CAS 66335-32-8).

This guide prioritizes the Oxindole Route , the most robust and regioselective method for generating 2-chloro-3-formyl indoles with additional ring functionalization.

Part 1: Executive Summary & Retrosynthetic Logic

Target Molecule: 2-Chloro-1-methyl-1H-indole-3,5-dicarbaldehyde CAS: 66335-32-8 Core Scaffold: Indole Key Functionalities:

-

C2-Chloro: Introduced via Vilsmeier-Haack chlorination of a lactam (oxindole).

-

C3-Formyl: Introduced via Vilsmeier-Haack formylation (concurrent with chlorination).

-

C5-Formyl: Requires pre-functionalization of the starting material due to the electronic deactivation of the indole ring by the C2-Cl and C3-CHO groups.

Retrosynthetic Analysis: The synthesis disconnects logically at the Vilsmeier-Haack reaction . The simultaneous installation of the C2-chloride and C3-aldehyde is a classic transformation of 1-methyl-2-oxindoles . Because the final product requires a C5-aldehyde, and electrophilic formylation at C5 is unfavorable on the deactivated 2-chloro-3-formyl core, the C5-formyl group (or a precursor like bromide) must be present in the oxindole starting material.

Therefore, the critical starting material is 1-methyl-2-oxoindoline-5-carbaldehyde.

Part 2: Primary Starting Materials

To ensure synthetic autonomy, this guide provides the direct precursor and the raw materials needed to synthesize it if it is not commercially available.

Core Precursor (The "Anchor")

-

Chemical Name: 5-Bromo-1-methyl-2-oxindole (5-Bromo-1-methyl-1,3-dihydro-2H-indol-2-one)

-

CAS: 20870-78-4

-

Role: The stable, commercially available scaffold. The bromine atom serves as a handle for lithiation/formylation to install the C5-aldehyde before the final Vilsmeier cyclization.

-

Purity Requirement: >98% (HPLC). Impurities at C4 or C6 will lead to inseparable regioisomers.

Reagents for C5-Formylation[1]

-

n-Butyllithium (n-BuLi): 1.6M or 2.5M in hexanes. Used for Lithium-Halogen exchange.

-

N,N-Dimethylformamide (DMF): Anhydrous (<50 ppm H₂O). Acts as the formyl source.

-

Tetrahydrofuran (THF): Anhydrous, inhibitor-free. Solvent for the cryogenic reaction.

Reagents for Vilsmeier-Haack (Final Step)

-

Phosphorus Oxychloride (POCl₃): Freshly distilled is preferred. The chlorinating agent that converts the lactam carbonyl (C=O) to the chloro-alkene (C-Cl).

-

N,N-Dimethylformamide (DMF): Acts as both solvent and reagent to form the Vilsmeier complex (chloroiminium ion).

-

Dichloromethane (DCM) or Chloroform: Optional co-solvents for workup.

Part 3: Experimental Protocol & Methodology

Phase 1: Synthesis of 1-Methyl-2-oxoindoline-5-carbaldehyde

Rationale: Direct formylation of the oxindole at C5 is difficult. The bromo-lithiation route is high-yielding and regioselective.

-

Setup: Flame-dry a 3-neck round-bottom flask under Argon/Nitrogen atmosphere.

-

Dissolution: Dissolve 5-bromo-1-methyl-2-oxindole (1.0 eq) in anhydrous THF (0.1 M concentration).

-

Cryogenic Cooling: Cool the solution to -78°C (dry ice/acetone bath). Ensure internal temperature stabilizes.

-

Lithiation: Add n-BuLi (1.1 eq) dropwise over 20 minutes. Maintain temp < -70°C.

-

Observation: A color change (often to yellow/orange) indicates the formation of the aryl lithium species. Stir for 30–60 mins at -78°C.

-

-

Formylation: Add anhydrous DMF (3.0 eq) dropwise.

-

Warming: Allow the mixture to warm to 0°C over 2 hours.

-

Quench: Quench with saturated aqueous NH₄Cl.

-

Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Recrystallize from Ethanol/Hexane or flash chromatography (SiO₂, Hexane:EtOAc gradient).

-

Intermediate Product:1-Methyl-2-oxoindoline-5-carbaldehyde (Solid).[1]

-

Phase 2: Vilsmeier-Haack Transformation to Target

Rationale: This step performs two reactions in one pot: (1) Chlorination of the C2-lactam oxygen and (2) Formylation at C3.

-

Vilsmeier Reagent Formation:

-

In a separate flask, cool anhydrous DMF (5.0 eq) to 0°C.

-

Add POCl₃ (3.0 eq) dropwise under Nitrogen. Stir for 30 mins at 0°C to form the white/yellow Vilsmeier salt (chloroiminium).

-

-

Addition:

-

Dissolve the 1-Methyl-2-oxoindoline-5-carbaldehyde (from Phase 1) in a minimum amount of DMF.

-

Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C.[2]

-

-

Reaction:

-

Allow to warm to Room Temperature (RT) and stir for 1 hour.

-

Heat: Warm the reaction to 60–80°C for 3–5 hours. Monitor by TLC (The oxindole spot should disappear; a new less polar spot appears).

-

-

Hydrolysis (Critical):

-

Cool the mixture to 0°C.

-

Pour the reaction mixture slowly into crushed ice/water containing Sodium Acetate (buffered workup prevents tar formation).

-

Stir vigorously for 1 hour. The iminium intermediate hydrolyzes to the aldehyde.

-

-

Isolation:

-

The product, 2-chloro-1-methyl-1H-indole-3,5-dicarbaldehyde , often precipitates as a yellow/tan solid. Filter and wash with water.

-

If no precipitate, extract with DCM, wash with NaHCO₃ (sat) and water.

-

-

Purification: Recrystallization from Acetonitrile or Ethanol.

Part 4: Quantitative Data Summary

| Parameter | Phase 1 (Precursor Synthesis) | Phase 2 (Target Synthesis) |

| Starting Material | 5-Bromo-1-methyl-2-oxindole | 1-Methyl-2-oxoindoline-5-carbaldehyde |

| Reagents | n-BuLi, DMF, THF | POCl₃, DMF |

| Temperature | -78°C | 0°C |

| Key Intermediate | Aryl Lithium Species | Chloroiminium Salt |

| Typical Yield | 75–85% | 60–75% |

| Appearance | Off-white/Yellow solid | Yellow/Tan crystalline solid |

Part 5: Reaction Pathway Visualization

Caption: Step-wise synthetic pathway from the bromo-oxindole precursor to the final dicarbaldehyde target.

Part 6: Troubleshooting & Critical Controls

-

Moisture Sensitivity (Phase 2): POCl₃ reacts violently with water. Ensure all glassware is flame-dried. Water in the DMF will destroy the Vilsmeier reagent and reduce yield.

-

Temperature Control (Phase 1): Failure to maintain -78°C during n-BuLi addition can lead to Wurtz-coupling side products or reaction with the lactam carbonyl.

-

Hydrolysis pH: During the workup of the Vilsmeier reaction, maintain pH ~7-8 using Sodium Acetate or Carbonate. Highly acidic workup can degrade the indole; highly basic conditions can hydrolyze the 2-chloro group to a hydroxyl (reverting to oxindole).

References

-

Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction (Review). Comprehensive Organic Synthesis, 2, 777-794.

- Andreani, A., et al. (2001). Synthesis and potential antitumor activity of new 2-chloro-3-formylindoles. Journal of Medicinal Chemistry.

-

Sigma-Aldrich. (2024). Product Specification: 2-chloro-1-methyl-1H-indole-3,5-dicarbaldehyde (CAS 66335-32-8).

-

ChemicalBook. (2024).[3] 1-Methyl-2-oxoindoline-5-carbaldehyde Properties and Synthesis.

Sources

IUPAC name for 2-chloro-1-methyl-1H-indole-3,5-dicarbaldehyde

Technical Monograph: 2-Chloro-1-methyl-1H-indole-3,5-dicarbaldehyde

Part 1: Executive Summary

Compound: 2-Chloro-1-methyl-1H-indole-3,5-dicarbaldehyde CAS Registry Number: 66335-32-8 Molecular Formula: C₁₁H₈ClNO₂ Molecular Weight: 221.64 g/mol

This guide provides an in-depth technical analysis of 2-chloro-1-methyl-1H-indole-3,5-dicarbaldehyde , a highly functionalized heterocyclic scaffold used in the synthesis of polymethine cyanine dyes and pharmaceutical intermediates. Its value lies in its trifunctional reactivity :

-

C2-Chloro: A handle for nucleophilic aromatic substitution (

) or palladium-catalyzed cross-coupling. -

C3-Formyl: A highly reactive electrophilic center conjugated with the nitrogen lone pair, essential for Knoevenagel condensations.

-

C5-Formyl: A secondary electrophilic site on the benzenoid ring, allowing for divergent functionalization.

Part 2: Nomenclature Decoding (IUPAC Analysis)

The IUPAC name 2-chloro-1-methyl-1H-indole-3,5-dicarbaldehyde is a precise instruction set for assembling the molecule. Understanding its derivation is critical for researchers modifying this scaffold.

Parent Skeleton: 1H-Indole

-

Indole: A bicyclic heterocycle consisting of a benzene ring fused to a pyrrole ring.[1]

-

1H- Designation: Indicates the position of the "indicated hydrogen" (saturation) on the nitrogen atom. Although the hydrogen is substituted by a methyl group in this specific compound, the parent system is defined as 1H-indole to distinguish it from the unstable isomer 3H-indole.

Principal Functional Group: -dicarbaldehyde[3]

-

Suffix Rule: When an aldehyde group (-CHO) is attached directly to a ring system, the suffix -carbaldehyde (or carboxaldehyde) is used instead of -al.

-

Multiplier: "Di-" indicates two such groups.

-

Locants (3,5): The aldehyde carbons are excluded from the ring numbering. They are attached at positions 3 (pyrrole ring) and 5 (benzene ring).

Substituents: 2-chloro and 1-methyl[1][3][4]

-

Numbering Priority: The nitrogen atom is position 1.[1] Numbering proceeds counter-clockwise around the pyrrole ring (1, 2, 3) and then the benzene ring (4, 5, 6, 7).

-

Alphabetical Order: Substituents are listed alphabetically (Chloro before Methyl), regardless of their locant numbers.

Visual Nomenclature Map

The following diagram maps the IUPAC components to the chemical structure logic.

Figure 1: Deconstruction of the IUPAC nomenclature into structural components.

Part 3: Structural & Electronic Profile

The molecule exhibits a unique "push-pull" electronic system. The electron-donating nitrogen (N1) pushes electron density into the ring, while the electron-withdrawing aldehyde groups (C3, C5) and the chloro group (C2) pull density, creating distinct zones of reactivity.

| Position | Functional Group | Electronic Character | Reactivity Type |

| N1 | Methyl | Electron Donor (+I) | Steric block; Prevents N-deprotonation. |

| C2 | Chloro | Inductive Withdrawal (-I) | Electrophilic: Susceptible to nucleophilic displacement (e.g., by amines/thiols). |

| C3 | Aldehyde | Conjugated Acceptor (-M) | Highly Electrophilic: Prime site for condensation (e.g., with active methylenes). |

| C5 | Aldehyde | Inductive/Mesomeric Acceptor | Electrophilic: Secondary site; less deactivated by N1 lone pair than C3. |

Part 4: Synthesis Protocol

The most robust synthesis route utilizes the Vilsmeier-Haack reaction . While direct formylation of indoles usually occurs at C3, introducing the C2-chloro and C5-formyl groups requires a specific precursor: 1-methyl-2-oxindoline-5-carbaldehyde .

Reaction Scheme: Vilsmeier-Haack Transformation

The reaction converts the oxindole lactam (C=O) into a chloro-enamine (C-Cl) while simultaneously formylating the C3 position.

Figure 2: Synthesis pathway transforming the oxindole precursor to the target chloro-aldehyde.

Step-by-Step Methodology

1. Reagent Preparation (In Situ):

-

Cool anhydrous DMF (Dimethylformamide, 5.0 equiv) to 0°C under an inert argon atmosphere.

-

Add Phosphorus Oxychloride (

, 3.0 equiv) dropwise.[2] Stir for 30 minutes to generate the Vilsmeier salt (chloroiminium ion).

2. Substrate Addition:

-

Dissolve 1-methyl-2-oxindoline-5-carbaldehyde (1.0 equiv) in minimal anhydrous DMF.

-

Add this solution slowly to the Vilsmeier reagent at 0°C.

-

Explanation: The Vilsmeier reagent attacks the oxindole oxygen, converting it to a leaving group, followed by chloride attack to form the C2-Cl bond. The excess reagent then formylates the nucleophilic C3 position.

3. Reaction & Hydrolysis:

-

Heat the mixture to 80–90°C for 4–6 hours. Monitor by TLC (Thin Layer Chromatography).[2]

-

Quench by pouring the reaction mixture onto crushed ice/sodium acetate solution. The basic buffer is crucial to neutralize the acid without hydrolyzing the C2-Cl bond.

-

Precipitate: The yellow solid product usually precipitates upon hydrolysis.

4. Purification:

-

Filter the solid and wash with water.

-

Recrystallize from acetonitrile or ethanol to obtain analytical grade material.

Part 5: Applications in Drug Discovery

This scaffold is a "privileged structure" for generating diversity in medicinal chemistry.

-

Cyanine Dye Probes: The C3-aldehyde condenses with indolium salts to form trimethine cyanine dyes used in bio-imaging (e.g., mitochondrial tracking). The C5-aldehyde allows conjugation to antibodies or peptides.

-

Antiviral Agents: Derivatives of 2-chloro-3-formylindoles have shown potency against HIV-1 reverse transcriptase. The C2-Cl group is often displaced by substituted anilines to improve solubility and binding affinity.

-

Fragment-Based Drug Design (FBDD): The distinct reactivity of the two aldehyde groups allows researchers to selectively functionalize one end of the molecule (e.g., reductive amination at C5) before modifying the core (e.g., condensation at C3), enabling the rapid synthesis of focused libraries.

References

-

PubChem. (n.d.). 2-chloro-1H-indole-3-carbaldehyde.[3][4][5] National Library of Medicine. Retrieved from [Link]

- Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction. Comprehensive Organic Synthesis, 2, 777-794. (Standard reference for Vilsmeier mechanism on indoles).

- IUPAC. (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry. (Source for "carbaldehyde" suffix rules).

Sources

- 1. The image shows a chemical reaction starting with an indole molecule reac.. [askfilo.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. INDOLE-3,5-DIALDEHYDE | 682802-87-5 [chemicalbook.com]

- 4. 1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indole-3-carbaldehyde | C13H9ClN2OS | CID 2764071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PubChemLite - 2-chloro-1h-indole-3-carbaldehyde (C9H6ClNO) [pubchemlite.lcsb.uni.lu]

Technical Whitepaper: 2-Chloro-1-methyl-1H-indole-3,5-dicarbaldehyde

Part 1: Executive Summary

2-Chloro-1-methyl-1H-indole-3,5-dicarbaldehyde (CAS: 66335-32-8 ) is a highly specialized heterocyclic intermediate used primarily in the synthesis of complex pharmaceutical scaffolds and functional organic materials.[1] Characterized by its indole core functionalized with a chlorine atom at the C2 position and aldehyde groups at the C3 and C5 positions, this molecule serves as a critical electrophilic building block.

Its unique "push-pull" electronic structure—driven by the electron-donating indole nitrogen and electron-withdrawing aldehyde/chloro substituents—makes it an ideal precursor for condensation reactions (e.g., Knoevenagel, Schiff base formation) to generate fused heterocyclic systems such as pyrido[2,3-b]indoles, which are often investigated for anticancer and kinase-inhibitory activities.

Part 2: Chemical Identity & Properties[2][3]

Core Identification Data

| Property | Specification |

| CAS Number | 66335-32-8 |

| IUPAC Name | 2-Chloro-1-methyl-1H-indole-3,5-dicarbaldehyde |

| Molecular Formula | C₁₁H₈ClNO₂ |

| Molecular Weight | 221.64 g/mol |

| Physical Form | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF, CHCl₃; sparingly soluble in water |

| Melting Point | Typically >200°C (decomposition) |

| SMILES | CN1C2=C(C=C(C=C2)C=O)C(C=O)=C1Cl |

Structural Analysis

The molecule features three reactive centers:[2]

-

C2-Chloro: A leaving group susceptible to nucleophilic aromatic substitution (

), particularly when activated by the electron-withdrawing C3-formyl group. -

C3-Formyl: Highly reactive aldehyde adjacent to the indole nitrogen; prone to condensation and cyclization.

-

C5-Formyl: A distal aldehyde group allowing for linear extension of the molecular scaffold or cross-linking.

Part 3: Synthesis & Mechanism[5]

The Modified Vilsmeier-Haack Strategy

The most authoritative and scalable synthesis of 2-chloro-1-methyl-1H-indole-3,5-dicarbaldehyde utilizes the Vilsmeier-Haack reaction applied to a pre-functionalized oxindole precursor. While standard Vilsmeier formylation of 1-methylindole yields the 3-formyl derivative, the introduction of the C2-chloro atom and the C3-aldehyde simultaneously is best achieved starting from 1-methyl-2-oxindole derivatives.

To achieve the 3,5-dicarbaldehyde pattern, the starting material is typically 1-methyl-2-oxoindoline-5-carbaldehyde (5-formyl-1-methyl-oxindole).

Reaction Pathway[3][2][4][5][6][7]

-

Activation: Phosphorus oxychloride (

) reacts with -

Chlorination & Formylation: The Vilsmeier reagent attacks the carbonyl oxygen of the oxindole (converting it to a chloro-enamine motif at C2) and simultaneously attacks the electron-rich C3 position.

-

Hydrolysis: Aqueous workup hydrolyzes the iminium intermediates to reveal the aldehyde groups and the C2-chloro substituent.

Figure 1: Synthetic pathway transforming the oxindole precursor into the target chloro-dialdehyde via Vilsmeier-Haack chemistry.

Part 4: Experimental Protocol

Caution:

Materials

-

Precursor: 1-Methyl-2-oxoindoline-5-carbaldehyde (1.0 eq)

-

Reagent: Phosphorus oxychloride (

) (3.0–5.0 eq) -

Solvent: Anhydrous

-Dimethylformamide (DMF) (5.0–10.0 eq) -

Quench: Ice water, Saturated Sodium Acetate (

)

Step-by-Step Methodology

-

Vilsmeier Reagent Formation:

-

Charge a dry round-bottom flask with anhydrous DMF.

-

Cool to 0°C under an inert atmosphere (

or -

Add

dropwise over 20 minutes. Stir for 30 minutes at 0°C to form the white/yellow chloroiminium salt slurry.

-

-

Substrate Addition:

-

Reaction Phase:

-

Allow the mixture to warm to room temperature.

-

Heat to 80–90°C for 3–6 hours. Monitor by TLC (System: Hexane/EtOAc 3:1) for the disappearance of the starting material.

-

-

Workup & Hydrolysis:

-

Cool the dark reaction mixture to room temperature.

-

Pour slowly onto crushed ice (vigorous stirring required).

-

Neutralize and hydrolyze the iminium salt by adding saturated aqueous

until pH ~7. Stir for 1 hour. The product typically precipitates as a yellow solid.

-

-

Purification:

-

Filter the solid and wash with copious water.

-

Recrystallize from acetonitrile or ethanol/DMF mixtures to obtain analytical grade material.

-

Part 5: Applications in Drug Discovery[3]

The 2-chloro-1-methyl-1H-indole-3,5-dicarbaldehyde scaffold is a "privileged structure" in medicinal chemistry due to its ability to access diverse bioactive heterocycles.

Synthesis of Pyrido[2,3-b]indoles (Carbolines)

Reaction with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) yields highly substituted carboline derivatives. These structures are analogues of natural alkaloids and are screened for:

-

Anticancer Activity: Intercalation into DNA or inhibition of Topoisomerase II.

-

Kinase Inhibition: Targeting CDK or VEGFR pathways.

Fluorescent Probes & Dyes

The extended conjugation provided by the 3,5-diformyl system allows for the synthesis of push-pull dyes. Condensation with hydrazine or aniline derivatives creates fluorescent Schiff bases used in cellular imaging.

Figure 2: Downstream applications of the target molecule in pharmaceutical and material sciences.

Part 6: Safety & Handling

| Hazard Class | GHS Code | Description |

| Acute Toxicity | H302 | Harmful if swallowed. |

| Skin Irritation | H315 | Causes skin irritation.[10] |

| Eye Irritation | H319 | Causes serious eye irritation.[10] |

| STOT-SE | H335 | May cause respiratory irritation.[10] |

Handling Protocol:

-

Store at 2–8°C under an inert atmosphere (Argon/Nitrogen) to prevent oxidation of the aldehyde groups.

-

Wear nitrile gloves, safety goggles, and a lab coat.

-

Handle in a well-ventilated fume hood to avoid inhalation of dust.

References

-

Sigma-Aldrich. (n.d.). 2-Chloro-1-methyl-1H-indole-3,5-dicarbaldehyde Product Sheet. Retrieved from

- Meth-Cohn, O., & Stanforth, S. P. (1982). The Vilsmeier–Haack Reaction in the Synthesis of Heterocycles. Comprehensive Heterocyclic Chemistry.

-

ChemicalBook. (2024). 2-Chloro-1-methyl-1H-indole-3,5-dicarbaldehyde Properties and Suppliers. Retrieved from

-

PubChem. (2024). 2-Chloro-1-methyl-1H-indole-3-carbaldehyde (Related Analogue Data). Retrieved from

-

BenchChem. (2025).[6] Protocol for the Formylation of Aromatic Compounds with DMF/POCl3. Retrieved from

Sources

- 1. 001chemical.com [001chemical.com]

- 2. Identify the following reaction and write product with mechanism: (1) In.. [askfilo.com]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. 2-氯-1-甲基-1h-吲哚-3-甲醛 | 2-Chloro-1-methyl-1h-indole-3-carba | 24279-74-1 - 乐研试剂 [leyan.com]

- 5. reddit.com [reddit.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. ijpcbs.com [ijpcbs.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. 24279-74-1 Cas No. | 2-Chloro-1-methyl-1H-indole-3-carboxaldehyde | Apollo [store.apolloscientific.co.uk]

Methodological & Application

2-chloro-1-methyl-1H-indole-3,5-dicarbaldehyde as a building block for heterocycles

2-Chloro-1-methyl-1H-indole-3,5-dicarbaldehyde in Advanced Heterocyclic Synthesis[1][2]

Executive Summary & Strategic Value

In the landscape of indole-based drug discovery, 2-chloro-1-methyl-1H-indole-3,5-dicarbaldehyde (referred to herein as CMID ) represents a "privileged scaffold" with exceptional versatility.[1] Unlike standard indole-3-carbaldehydes, CMID possesses three distinct electrophilic sites with orthogonal reactivity profiles:

-

C2-Chloro: A vinyl-chloride-like motif susceptible to Nucleophilic Aromatic Substitution (

). -

C3-Formyl: A highly reactive aldehyde conjugated to the indole nitrogen and the C2-chloride, enabling [3+n] annulation reactions.

-

C5-Formyl: A distal, benzaldehyde-like moiety ideal for extending conjugation or attaching molecular probes (fluorophores, affinity tags) without interfering with the heterocyclic core formation at C2/C3.[1]

This guide details the synthesis of CMID and its application as a building block for fused heterocycles (pyrimidoindoles, pyrazoloindoles) and functionalized optoelectronic materials.[1]

Molecule Profile

| Property | Specification |

| IUPAC Name | 2-chloro-1-methyl-1H-indole-3,5-dicarbaldehyde |

| CAS Number | 725906-32-8 |

| Molecular Formula | |

| Molecular Weight | 221.64 g/mol |

| Appearance | Pale yellow to orange solid |

| Solubility | Soluble in DMF, DMSO, |

| Storage | 2-8°C, Inert atmosphere (Argon/Nitrogen). Moisture sensitive. |

Synthesis Protocol: The Vilsmeier-Haack Approach

The most robust route to CMID utilizes the Vilsmeier-Haack reaction applied to a 5-formylated oxindole precursor. Direct double-formylation of 1-methylindole is often regiochemically promiscuous; therefore, starting from the oxindole ensures the C2-chloro/C3-formyl installation is controlled.

Precursor Preparation

-

Starting Material: 1-methyl-2-oxindole-5-carbaldehyde.[1] (Synthesized via formylation of 1-methyl-2-oxindole using

under mild conditions or from 5-bromo-1-methyl-2-oxindole via lithiation).[1]

Reagents

-

Phosphorus Oxychloride (

): Freshly distilled.[1] -

N,N-Dimethylformamide (DMF): Anhydrous.[1]

-

Dichloromethane (DCM): Anhydrous (optional co-solvent).[1][4]

Step-by-Step Methodology

-

Vilsmeier Reagent Formation:

-

In a flame-dried 3-neck flask under Argon, cool anhydrous DMF (5.0 equiv) to 0°C.

-

Add

(3.0 equiv) dropwise over 20 minutes.[1] Ensure internal temperature does not exceed 5°C. -

Observation: The solution will turn pale yellow/orange, indicating the formation of the chloroiminium salt.[1] Stir for 30 mins at 0°C.

-

-

Substrate Addition:

-

Dissolve 1-methyl-2-oxindole-5-carbaldehyde (1.0 equiv) in minimal anhydrous DMF.

-

Add this solution dropwise to the Vilsmeier reagent at 0°C.

-

Mechanism Note: The oxindole carbonyl oxygen attacks the electrophilic phosphorus, converting the amide to a chloro-enamine (vinyl chloride) while simultaneously formylating the C3 position.[1]

-

-

Reaction Phase:

-

Quench and Isolation:

-

Cool the mixture to room temperature.

-

Pour the reaction mass slowly onto crushed ice/sodium acetate buffer (pH ~5). Caution: Exothermic hydrolysis.

-

Stir vigorously for 1 hour to hydrolyze the iminium intermediate to the aldehyde.

-

Collect the precipitate by filtration. Wash with water (

mL) and cold ethanol ( -

Purification: Recrystallize from Acetonitrile or DMF/Water.

-

Reactivity & Applications: Building Heterocycles

The power of CMID lies in its bifurcated reactivity . The C2-Cl and C3-CHO form a "dielectrophilic spine" that reacts with binucleophiles to form fused rings.

Application A: Synthesis of Pyrimido[4,5-b]indoles

Pyrimidoindoles are privileged structures in kinase inhibitor design.[1] CMID reacts with amidines or guanidines to close the pyrimidine ring.

-

Nucleophile: Benzamidine hydrochloride (or Guanidine HCl).

-

Base:

or -

Solvent: DMF or Acetonitrile (Reflux).

Protocol:

-

Suspend CMID (1 mmol) and Benzamidine HCl (1.2 mmol) in DMF (5 mL).

-

Add

(2.5 mmol). -

Heat to 100°C for 6 hours.

-

Mechanism:

-

Step 1: Amidine amine attacks C3-aldehyde

Schiff base. -

Step 2: Tautomerization and intramolecular

displacement of C2-Cl by the second amidine nitrogen. -

Step 3: Aromatization.[5]

-

-

Result: 6-formyl-9-methyl-2-phenyl-9H-pyrimido[4,5-b]indole.[1] (Note: The C5-aldehyde is preserved).

Application B: Synthesis of Pyrazolo[3,4-b]indoles

Reacting CMID with hydrazines yields pyrazolo-fused systems, often used as fluorescent dyes.[1]

-

Nucleophile: Phenylhydrazine.

-

Conditions: Ethanol/Acetic Acid (Cat.), Reflux.[1]

-

Outcome: The hydrazine attacks the C3-CHO and displaces the C2-Cl, forming the pyrazole ring.[1]

Visualizing the Pathways

The following diagram maps the synthesis of CMID and its divergent transformation into fused heterocycles.

Caption: Synthetic workflow transforming the oxindole precursor into CMID, followed by divergent cyclization pathways.

Quantitative Data Summary: Reactivity Comparison

The following table summarizes the expected yields and conditions for CMID transformations based on analogous 2-chloro-3-formylindole chemistry.

| Reaction Type | Co-Reactant | Target Scaffold | Typical Yield | Critical Parameter |

| [3+3] Annulation | Benzamidine | Pyrimido[4,5-b]indole | 75-85% | Requires basic conditions ( |